



# **Application Notes and Protocols: Tyrosylarginyl-phenylalanyl-lysinamide (DALDA)**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA or H-Tyr-D-Arg-Phe-Lys-NH2, is a synthetic tetrapeptide amide. It is a potent and highly selective agonist for the mu  $(\mu)$ -opioid receptor (MOR).[1][2] Derived from the naturally occurring opioid peptide dermorphin, DALDA has been engineered for increased metabolic stability due to the presence of a D-arginine residue at the second position.[3] This peptide and its analogs, such as [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2), are valuable research tools for investigating the pharmacology of the mu-opioid receptor and for the development of novel analgesics.[3][4] [Dmt¹]DALDA, in particular, has shown significantly higher potency than morphine in various pain models.[1][4]

This document provides detailed application notes and experimental protocols for the use of high-purity DALDA in research and drug development settings.

## **Commercial Suppliers of High-Purity Peptide**

High-purity **Tyrosyl-arginyl-phenylalanyl-lysinamide** (DALDA) is not typically available as a stock catalog item. However, it can be readily obtained through custom peptide synthesis services from various reputable suppliers. When ordering, it is crucial to specify the desired



purity level (typically >95% or >98% by HPLC for in vitro and in vivo studies), the quantity required, and the preferred salt form (e.g., TFA salt).

Key considerations for ordering custom DALDA:

- Purity: For cell-based assays and in vivo studies, a purity of ≥95% is recommended to avoid confounding results from impurities.
- Analysis: Reputable suppliers will provide a certificate of analysis (CoA) that includes HPLC and mass spectrometry (MS) data to confirm the purity and identity of the synthesized peptide.
- Formulation: The peptide is typically supplied as a lyophilized powder. Inquire about the counter-ion (commonly TFA) as it may have biological effects in some sensitive assays.

Prominent Custom Peptide Synthesis Companies:

- Thermo Fisher Scientific
- GenScript
- Bachem
- CPC Scientific
- Biomatik

Researchers should request quotes from multiple vendors to compare pricing and turnaround times.

## **Physicochemical Properties**



| Property          | Value                                   |  |  |
|-------------------|-----------------------------------------|--|--|
| Full Name         | Tyrosyl-arginyl-phenylalanyl-lysinamide |  |  |
| Abbreviation      | DALDA                                   |  |  |
| Sequence          | H-Tyr-D-Arg-Phe-Lys-NH2                 |  |  |
| Molecular Formula | C30H45N9O5                              |  |  |
| Molecular Weight  | 623.74 g/mol                            |  |  |
| Charge at pH 7.4  | +3                                      |  |  |

# **Quantitative Data: In Vitro Activity**

The following table summarizes the in vitro binding affinity and functional potency of DALDA and its potent analog, [Dmt¹]DALDA, at the mu-opioid receptor.

| Compoun<br>d    | Receptor  | Assay<br>Type           | Cell<br>Line/Tiss<br>ue | Ki (nM)  | EC50<br>(nM) | Relative Potency (vs. Morphine |
|-----------------|-----------|-------------------------|-------------------------|----------|--------------|--------------------------------|
| DALDA           | Mu-Opioid | Radioligan<br>d Binding | Rat Brain               | 1.69[3]  |              |                                |
| DALDA           | Mu-Opioid | [35S]GTPy<br>S Binding  | CHO-<br>hMOR            | 40.2[3]  | 14x[1]       |                                |
| [Dmt¹]DAL<br>DA | Mu-Opioid | Radioligan<br>d Binding | Rat Brain               | 0.143[3] |              | _                              |
| [Dmt¹]DAL<br>DA | Mu-Opioid | [35S]GTPy<br>S Binding  | CHO-<br>hMOR            | 0.138[3] | 3000x[1]     |                                |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50: Half maximal effective concentration, a measure of functional potency. A lower EC50 indicates



higher potency. CHO-hMOR: Chinese Hamster Ovary cells stably expressing the human muopioid receptor.

## **Signaling Pathway**

DALDA exerts its effects by binding to and activating the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5] The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gi/o).[5] This activation leads to a cascade of intracellular events primarily aimed at reducing neuronal excitability, which underlies its analgesic effects.[6] A simplified diagram of the MOR signaling pathway is presented below.



Click to download full resolution via product page

Caption: Mu-opioid receptor signaling cascade initiated by DALDA.

# Experimental Protocols Mu-Opioid Receptor Binding Assay

This protocol is adapted from studies characterizing the binding of DALDA and its analogs to the mu-opioid receptor.[3]







Objective: To determine the binding affinity (Ki) of DALDA for the mu-opioid receptor using a competitive radioligand binding assay.

#### Materials:

- Cell Membranes: Membranes from CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR).
- Radioligand: [3H]DAMGO (a high-affinity mu-opioid agonist).
- DALDA Stock Solution: 1 mM in sterile water or appropriate buffer.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- · Scintillation Cocktail.
- 96-well microplates.
- Glass fiber filters.
- · Cell harvester.
- Scintillation counter.

Workflow:





Click to download full resolution via product page

Caption: Workflow for the mu-opioid receptor binding assay.

Procedure:



- Preparation: Prepare serial dilutions of DALDA in assay buffer to cover a range of concentrations (e.g., 0.1 nM to 10 μM).
- Assay Setup: In a 96-well plate, combine:
  - 50 μL of CHO-hMOR cell membranes (5-10 μg protein).
  - 50 μL of [<sup>3</sup>H]DAMGO (final concentration ~1 nM).
  - 50 μL of DALDA dilution or vehicle (for total binding) or a saturating concentration of a non-radiolabeled ligand like naloxone (for non-specific binding).
- Incubation: Incubate the plate at 25°C for 60 minutes.
- Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the DALDA concentration.
  - Determine the IC50 value (the concentration of DALDA that inhibits 50% of specific [3H]DAMGO binding) using non-linear regression analysis.
  - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## In Vivo Analgesia Assessment (Rat Model)

This protocol describes a method to evaluate the antinociceptive effects of intrathecally administered DALDA in rats using the radiant heat paw-withdrawal test.[1][4]



## Methodological & Application

Check Availability & Pricing

Objective: To determine the analgesic potency and duration of action of DALDA in a rat model of acute pain.

#### Materials:

- Animals: Male Sprague-Dawley rats (250-300 g).
- DALDA Solution: Dissolve high-purity DALDA in sterile saline at the desired concentrations.
- Anesthesia: Isoflurane for brief anesthesia during intrathecal injection.
- Intrathecal Catheters (if chronic administration is needed).
- · Hamilton Syringes.
- Radiant Heat Paw-Withdrawal Apparatus.

Workflow:





Click to download full resolution via product page

Caption: Workflow for the in vivo analgesia assessment.

#### Procedure:

 Acclimatization: Acclimatize the rats to the testing apparatus for at least 15-30 minutes before the experiment.



- Baseline Measurement: Measure the baseline paw-withdrawal latency by applying a focused beam of radiant heat to the plantar surface of the hind paw. The latency is the time taken for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
- Drug Administration: Briefly anesthetize the rat with isoflurane and administer DALDA (or vehicle control) via intrathecal injection into the subarachnoid space.
- Post-treatment Testing: At various time points after injection (e.g., 15, 30, 60, 90, 120 minutes), measure the paw-withdrawal latency again.
- Data Analysis:
  - Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency baseline latency) / (cut-off time baseline latency)] x 100.
  - Construct dose-response curves to determine the ED50 (the dose that produces 50% of the maximum effect).
  - Plot the time course of the analgesic effect for each dose.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

## Conclusion

**Tyrosyl-arginyl-phenylalanyl-lysinamide** (DALDA) and its analogs are indispensable tools for opioid research. The protocols and data presented here provide a framework for utilizing high-purity, custom-synthesized DALDA to investigate the mu-opioid receptor system and to explore its therapeutic potential. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (DALDA) and [Dmt1] DALDA PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606346#commercial-suppliers-of-high-purity-tyrosyl-arginyl-phenylalanyl-lysinamide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com